molecular formula C16H23NO4 B2794813 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid

3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid

Cat. No.: B2794813
M. Wt: 293.36 g/mol
InChI Key: MYWZFJXOLAXENE-UHFFFAOYSA-N
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Description

3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid is a specialty compound used primarily in proteomics research. It has the molecular formula C16H23NO4 and is known for its role in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid involves its interaction with specific molecular targets and pathways. The Boc group protects the amino group, allowing selective reactions at other sites. The phenyl and pentanoic acid moieties contribute to the compound’s reactivity and stability in various chemical environments .

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-Butoxycarbonylamino-5-phenyl-hexanoic acid
  • 3-tert-Butoxycarbonylamino-5-phenyl-butanoic acid
  • 3-tert-Butoxycarbonylamino-5-phenyl-propanoic acid

Uniqueness

3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid is unique due to its specific combination of the Boc-protected amino group, phenyl ring, and pentanoic acid chain. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(11-14(18)19)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWZFJXOLAXENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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